molecular formula C6H8N4O2S B13813964 2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid

2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid

Cat. No.: B13813964
M. Wt: 200.22 g/mol
InChI Key: VTRLVNDDKWUMCS-UHFFFAOYSA-N
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Description

2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid is a thiazole derivative characterized by a guanidine-like aminoiminomethyl group at position 2 and a carboxylic acid moiety at position 4 of the heterocyclic ring. The methyl group at position 5 contributes to steric and electronic modulation. This compound’s structure grants it unique physicochemical properties, including high polarity due to the carboxylic acid and hydrogen-bonding capacity from the aminoiminomethyl substituent. Such features make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors reliant on ionic interactions .

Properties

Molecular Formula

C6H8N4O2S

Molecular Weight

200.22 g/mol

IUPAC Name

2-(diaminomethylideneamino)-5-methyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H8N4O2S/c1-2-3(4(11)12)9-6(13-2)10-5(7)8/h1H3,(H,11,12)(H4,7,8,9,10)

InChI Key

VTRLVNDDKWUMCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N=C(N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid

General Synthetic Strategy

The synthesis typically involves the construction of the thiazole ring followed by functionalization at the 2- and 5-positions with aminoiminomethylamino and carboxylic acid groups, respectively. The key starting materials include thiazole derivatives, aminoiminomethyl thiourea, and various carbonyl compounds. Controlled reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity.

Specific Preparation Routes

Reaction of Aminoiminomethyl Thiourea with Dichloroacetone

One established method involves the reaction of aminoiminomethyl thiourea with dichloroacetone in an organic solvent such as acetone under controlled temperature conditions. This reaction facilitates the formation of the thiazole ring with the aminoiminomethylamino group at position 2 and a methyl group at position 5. Subsequent steps introduce the carboxylic acid functionality at the 4-position of the thiazole ring through oxidation or substitution reactions.

Use of Thiazole Carboxylic Acid Chloride Intermediates

Another approach involves the preparation of 4-methylthiazole-5-carboxylic acid chloride by treating the corresponding carboxylic acid with thionyl chloride. This acid chloride intermediate is then reacted with amine-protected compounds or substituted anilines in the presence of a base to form amide derivatives, which can be further converted to the target compound by deprotection steps.

One-Pot Bromination and Cyclization Method

A more streamlined and industrially viable method uses a "one-pot" bromination and cyclization reaction starting from commercially available or easily synthesized intermediates such as acetoacetate and N-bromosuccinimide in a mixed solvent system of water and tetrahydrofuran. This method simplifies the synthesis by combining bromination and ring closure steps, yielding 2-amino-4-methylthiazole-5-carboxylate derivatives with high purity and yield. Subsequent basification with ammonia water and purification yields the target compound.

Catalytic Hydrogenation of Carboxylic Acid Chlorides

An eco-friendly and efficient method involves the catalytic hydrogenation of 4-methylthiazole-5-carboxylic acid chloride using palladium on barium sulfate (Pd/BaSO4) as a catalyst in xylene at reflux temperature. This method achieves high yields and is suitable for industrial scale production due to its mild conditions and reduced environmental impact compared to previous methods employing chromium-zirconium catalysts or other less sustainable approaches.

Summary Table of Preparation Methods

Method Description Key Reagents/Conditions Advantages Limitations Reference
Reaction of aminoiminomethyl thiourea with dichloroacetone Aminoiminomethyl thiourea, dichloroacetone, acetone, controlled temperature Direct ring formation, good control of substitution Requires precise temperature control
Acid chloride intermediate route 4-Methylthiazole-5-carboxylic acid, thionyl chloride, amine-protected compounds, base High purity, versatile intermediate Multiple steps, protection/deprotection needed
One-pot bromination and cyclization Acetoacetate, N-bromosuccinimide, water/THF solvent, ammonia basification Simplified process, high yield, industrially viable Requires careful control of bromination
Pd/BaSO4 catalyzed hydrogenation 4-Methylthiazole-5-carboxylic acid chloride, Pd/BaSO4 catalyst, xylene, reflux Eco-friendly, high yield, scalable Catalyst preparation needed

Detailed Research Outcomes and Analysis

Yield and Purity

  • The Pd/BaSO4 catalyzed hydrogenation method reported yields exceeding 90% with excellent product stability, making it favorable for large-scale synthesis.
  • The one-pot bromination and cyclization approach also provides high yields and purity, reducing the number of synthetic steps and thus minimizing impurities.
  • Methods involving acid chloride intermediates allow for precise functional group transformations but require careful handling of reactive intermediates to maintain product integrity.

Environmental and Industrial Considerations

  • The Pd/BaSO4 catalytic method is noted for its eco-friendliness compared to chromium-based catalysts, aligning with green chemistry principles.
  • The one-pot method reduces solvent use and reaction time, enhancing industrial applicability.
  • Traditional methods using multiple protection and deprotection steps are less favorable for scale-up due to increased waste and complexity.

Mechanistic Insights

  • The formation of the thiazole ring generally proceeds via nucleophilic attack of thiourea derivatives on α-haloketones or α-halo carbonyl compounds, followed by cyclization and substitution steps.
  • Catalytic hydrogenation reduces acyl chlorides to corresponding aldehydes or alcohols, facilitating further functionalization.
  • Bromination and cyclization in one-pot methods involve radical or electrophilic substitution mechanisms, efficiently forming the heterocyclic core.

Chemical Reactions Analysis

Types of Reactions

2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the compound under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly in cancer research.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Key Properties Applications/Implications
Target Compound Aminoiminomethyl (2), Methyl (5), COOH (4) C₆H₈N₄O₂S High polarity, strong H-bonding, water-soluble at physiological pH Potential enzyme inhibitors, ionic interactions
2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid () Ethylamino (2), Methyl (4), COOH (5) C₇H₁₀N₂O₂S Reduced basicity vs. target; pH-dependent stability Medicinal chemistry intermediates
2-((tert-BOC)amino)-5-methylthiazole-4-carboxylic acid () tert-BOC (2), Methyl (5), COOH (4) C₁₀H₁₄N₂O₄S Lipophilic due to BOC group; enhanced membrane permeability Prodrug design, protective strategies
2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid () Methoxyphenylamino (2), Methyl (5), COOH (4) C₁₂H₁₃N₂O₃S Aromatic π-π interactions; moderate solubility Bioactive scaffolds, receptor binding
Ethyl 2-(3,5-dicyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate () Dicyano-isobutoxyphenyl (2), Methyl (4), Ethyl ester (5) C₁₉H₁₉N₃O₃S Highly lipophilic; ester group enhances prodrug potential Antifungal/antibacterial agents

Detailed Analysis of Key Analogs

2-(Ethylamino)-4-methyl-5-thiazolecarboxylic Acid
  • Structural Differences: Replaces the aminoiminomethyl group with an ethylamino moiety.
  • Impact on Properties : The ethyl group reduces hydrogen-bonding capacity and basicity compared to the guanidine-like substituent in the target compound. This lowers solubility in aqueous media but may enhance interactions with hydrophobic enzyme pockets. Stability studies indicate sensitivity to acidic pH, suggesting differences in metabolic pathways .
BOC-Protected Analog
  • Functional Role : The tert-butoxycarbonyl (BOC) group acts as a protective moiety for the amine, increasing lipophilicity. This modification is critical in prodrug strategies to improve oral bioavailability.
  • Comparative Reactivity: The BOC group shields the amine from premature degradation, contrasting with the target compound’s exposed aminoiminomethyl group, which may participate in rapid ionic interactions .
Methoxyphenyl-Substituted Analog
  • However, the carboxylic acid’s ionization at physiological pH may limit membrane permeability compared to ester derivatives .
Ester Derivatives with Cyano Groups
  • Prodrug Potential: The ethyl ester group in ’s compound improves cell membrane penetration, with ester hydrolysis likely required for activation. The cyano and isobutoxy groups add steric bulk, which could influence target selectivity in antifungal applications .

Biological Activity

2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid, with CAS number 232596-13-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4O2SC_7H_{10}N_4O_2S, with a molecular weight of approximately 200.221 g/mol . The compound features a thiazole ring, which is known for its role in various biological activities, particularly in the context of drug development.

Anticancer Activity

Recent studies have demonstrated that 2-aminothiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown promising antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), HT29 (colon cancer), and Karpas299 (lymphoma) .

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

CompoundCell LineIC50 (µM)Notes
8aA549ModerateBroad spectrum activity
8bHeLaHighSpecific activity noted
8cHT29ModerateEffective against colon cancer
8dKarpas299LowStrong inhibition observed

The introduction of specific functional groups has been shown to enhance the activity of these compounds. For example, the addition of a propanamide function significantly improved the anticancer efficacy compared to simpler acyl chains .

Anti-inflammatory Activity

Another notable biological activity of this compound is its anti-inflammatory potential. Studies indicate that derivatives of 2-aminothiazoles can effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition range from 0.41 to 0.93 µM for various derivatives .

Table 2: COX-2 Inhibition by Aminothiazole Compounds

CompoundIC50 (µM)PGE2 Reduction (%)
4a0.4198
4b0.8486
4c>5Low

The ability to reduce prostaglandin E2 (PGE2) levels indicates a strong potential for therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : It may modulate G protein-coupled receptors (GPCRs), which play crucial roles in signaling pathways related to cancer and inflammation .
  • Cell Cycle Arrest : Some studies suggest that certain derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : A study involving A549 lung cancer cells demonstrated that treatment with a derivative led to a significant reduction in cell viability and increased apoptotic markers .
  • Inflammation Model : In an animal model of inflammation, administration of a thiazole derivative resulted in reduced swelling and pain, correlating with decreased levels of inflammatory cytokines .

Q & A

Q. What are the optimal synthetic routes for 2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid?

A reflux-based method using sodium acetate in acetic acid (3–5 hours) is effective for synthesizing structurally similar thiazole derivatives. This approach ensures cyclization and functional group stability, with purification via recrystallization from DMF/acetic acid mixtures . For intermediates, condensation reactions with sodium azide or isocyanides may be employed to introduce the aminoiminomethyl group .

Q. How can researchers characterize the compound’s purity and structural integrity?

Use a combination of 1H/13C NMR to confirm hydrogen and carbon environments (e.g., thiazole ring protons at δ 6.8–7.5 ppm, carboxylic acid protons at δ 12–13 ppm) and HRMS to verify molecular ion peaks ([M+H]+). Melting point analysis (e.g., 206–208°C for analogous compounds) and IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) further validate purity .

Q. What analytical methods are suitable for detecting the aminoiminomethyl group?

FTIR can identify N-H stretches (3300–3500 cm⁻¹) and C=N vibrations (~1650 cm⁻¹). LC-MS with electrospray ionization (ESI) detects protonated molecular ions, while NMR (13C) resolves the guanidine-like carbon at δ 155–160 ppm. Confirmatory tests include derivatization with ninhydrin for primary amines .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Modify substituents on the thiazole ring (e.g., methyl, phenyl, or halogen groups) and assess biological activity changes. For example, fluorophenyl or bromophenyl analogs enhance antimicrobial potency, while methoxy groups may reduce cytotoxicity. Use docking studies (e.g., AutoDock Vina) to correlate substituent effects with target binding .

Q. How to resolve contradictions in spectral data during characterization?

Contradictions in NMR shifts (e.g., unexpected splitting) may arise from tautomerism in the aminoiminomethyl group. Use variable-temperature NMR to identify dynamic equilibria. For HRMS discrepancies, verify isotopic patterns and compare with computational simulations (e.g., ChemDraw) .

Q. What strategies improve synthetic yield and scalability?

Optimize solvent polarity (e.g., DMF for solubility vs. ethanol for precipitation) and catalyst-free conditions to reduce side reactions. Aqueous ethanol-mediated synthesis achieves >75% yield for analogous thiazoles. Scale-up requires controlled reflux and gradient recrystallization .

Q. How do computational methods aid in understanding this compound’s mechanism?

Molecular dynamics simulations predict stability in physiological pH, while density functional theory (DFT) calculates electron density maps for reactive sites. Docking poses (e.g., with antimicrobial targets like β-lactamases) guide rational design of derivatives .

Q. What in vitro assays evaluate this compound’s bioactivity?

Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and MTT assays for cytotoxicity (IC50 values). For anticancer potential, screen kinase inhibition (e.g., EGFR) via fluorescence polarization .

Q. How to assess stability under varying experimental conditions?

Conduct accelerated degradation studies in buffers (pH 1–10) at 40°C. Monitor decomposition via HPLC-UV (λ = 254 nm). The carboxylic acid group is prone to esterification in alcoholic solvents, requiring inert atmospheres during synthesis .

Q. Can this compound exhibit synergistic effects with other therapeutics?

Test combinations with β-lactam antibiotics (e.g., ampicillin) against resistant strains. Synergy is quantified via FIC index (Fractional Inhibitory Concentration). Thiazole derivatives enhance membrane permeability, improving drug uptake .

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